(5Z)-3-ethyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound (5Z)-3-ethyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. This class of compounds is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound, which includes a thiazolidinone ring fused with a pyrazole moiety, makes it a subject of interest in medicinal chemistry and drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-ethyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where an aldehyde reacts with a thiazolidinone derivative in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in a solvent like ethanol or acetic acid at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
The compound (5Z)-3-ethyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like bromine or chlorine for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and halogenated aromatic compounds. These products can further undergo additional chemical modifications to yield a variety of derivatives with potential biological activities .
Scientific Research Applications
Chemistry
In chemistry, (5Z)-3-ethyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound has shown promise as an antimicrobial and anticancer agent. Studies have demonstrated its ability to inhibit the growth of various bacterial and cancer cell lines. Its mechanism of action involves the disruption of cellular processes, leading to cell death .
Industry
In the industrial sector, this compound is used in the development of new pharmaceuticals and agrochemicals. Its diverse biological activities make it a valuable candidate for the formulation of new drugs and pesticides .
Mechanism of Action
The mechanism of action of (5Z)-3-ethyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets within cells. It has been shown to inhibit enzymes involved in critical cellular pathways, such as protein kinases and topoisomerases. By binding to these enzymes, the compound disrupts their normal function, leading to the inhibition of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-[(4-hydroxy-3-methylphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-3-(2,3-dimethylphenyl)-5-(2-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-(2,4-dimethylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
Compared to similar compounds, (5Z)-3-ethyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one stands out due to its unique combination of a thiazolidinone ring and a pyrazole moiety. This structural feature enhances its biological activity and makes it a more potent candidate for drug development. Additionally, its ability to undergo various chemical reactions allows for the synthesis of a wide range of derivatives with potential therapeutic applications .
Properties
Molecular Formula |
C22H19N3OS2 |
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Molecular Weight |
405.5 g/mol |
IUPAC Name |
(5Z)-3-ethyl-5-[[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H19N3OS2/c1-3-24-21(26)19(28-22(24)27)13-17-14-25(18-7-5-4-6-8-18)23-20(17)16-11-9-15(2)10-12-16/h4-14H,3H2,1-2H3/b19-13- |
InChI Key |
YKZQDGMIOIFSMS-UYRXBGFRSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)C)C4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)C)C4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
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